molecular formula C12H11N3O3S2 B12255352 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

Cat. No.: B12255352
M. Wt: 309.4 g/mol
InChI Key: VCNYBDFOIIQAOR-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a hybrid heterocyclic compound combining a 2,3-dihydro-1,4-benzodioxin scaffold with a 5-amino-1,3,4-thiadiazole moiety via a sulfanyl-ethanone linker. The benzodioxin moiety is a bicyclic structure known for its metabolic stability and bioisosteric resemblance to catechol, making it a common pharmacophore in medicinal chemistry .

Synthetic routes often involve bromoacetylation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone followed by nucleophilic substitution with 5-amino-1,3,4-thiadiazole-2-thiol (). Characterization typically employs IR, NMR (¹H and ¹³C), and mass spectrometry to confirm structural integrity .

Properties

Molecular Formula

C12H11N3O3S2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

InChI

InChI=1S/C12H11N3O3S2/c13-11-14-15-12(20-11)19-6-8(16)7-1-2-9-10(5-7)18-4-3-17-9/h1-2,5H,3-4,6H2,(H2,13,14)

InChI Key

VCNYBDFOIIQAOR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. The presence of the thiadiazole ring enhances the compound's ability to inhibit bacterial growth. For instance:

  • In vitro studies have shown that compounds containing the 2-amino-1,3,4-thiadiazole moiety demonstrate effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values often lower than standard antibiotics such as streptomycin and fluconazole .
  • Fungal inhibition has also been reported, with certain derivatives showing promising antifungal activity against strains like Aspergillus niger .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications:

  • Cytotoxicity assays have indicated that derivatives of the thiadiazole ring can exhibit cytostatic effects on various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Cholinesterase Inhibition

Recent studies have highlighted the compound's potential as a cholinesterase inhibitor:

  • Compounds derived from 1,3,4-thiadiazole have shown selective inhibition of butyrylcholinesterase (BChE), which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50 values) for these compounds are comparable to established inhibitors like physostigmine .

Drug Development Insights

The unique properties of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone make it a candidate for further development in pharmaceutical applications:

  • Synergistic Effects : Combining this compound with other pharmacologically active agents may enhance therapeutic efficacy while reducing toxicity through synergistic mechanisms .
  • Structural Modifications : The ability to modify the thiadiazole ring opens avenues for creating analogs with improved biological activity and selectivity against specific targets.

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli; antifungal properties noted
AnticancerInduces apoptosis in cancer cell lines; cytostatic effects observed
Cholinesterase InhibitionSelective inhibition of BChE; potential for Alzheimer's treatment

Mechanism of Action

The mechanism of action of 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the human stomach.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Core Modifications Biological Activity Key Findings
Target Compound Benzodioxin + 5-amino-1,3,4-thiadiazole Under investigation Preliminary data suggest antimicrobial potential (unpublished)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-phenyl-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8a-k) Benzodioxin + oxadiazole sulfanyl Antibacterial MIC: 2–8 µg/mL against S. aureus; low cytotoxicity (hemolysis <10%)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)thiazolo-triazol-3-yl]sulfanyl}ethanone Benzodioxin + thiazolo[2,3-c][1,2,4]triazole Not reported Structural novelty emphasized; no activity data
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin + acetic acid (simplified backbone) Anti-inflammatory Comparable potency to ibuprofen in carrageenan-induced edema
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(p-tolyl)ethanone (3c) Tolyl group replaces benzodioxin Anticancer (in vitro) Moderate activity against HeLa cells (IC₅₀: 35 µM)

Key Structural Differences

  • Heterocyclic Variations : Replacement of the benzodioxin with tolyl (3c) or substitution of thiadiazole with oxadiazole (8a-k) alters electronic properties and binding affinities. For instance, oxadiazole derivatives exhibit stronger antibacterial activity due to enhanced dipole interactions with bacterial membranes .
  • Linker Modifications: The ethanone linker in the target compound contrasts with acetamide (8a-k) or acetic acid (10) derivatives, influencing solubility and metabolic stability. Acetic acid derivatives (e.g., 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) show improved anti-inflammatory activity due to carboxylic acid’s role in COX inhibition .

Pharmacological Profiles

  • Antibacterial Activity : Oxadiazole derivatives (8a-k) outperform thiadiazole-containing compounds, with MIC values as low as 2 µg/mL against Gram-positive pathogens. This is attributed to oxadiazole’s superior membrane penetration and resistance to enzymatic degradation .
  • Anti-inflammatory Potential: The benzodioxin-acetic acid analogue demonstrates efficacy comparable to ibuprofen, suggesting that carboxylate groups enhance target engagement in inflammatory pathways .

Structure-Activity Relationship (SAR) Insights

  • Benzodioxin Stability: The 2,3-dihydro-1,4-benzodioxin core enhances metabolic stability compared to monocyclic analogues, as evidenced by reduced CYP450-mediated oxidation in pharmacokinetic studies .
  • Sulfur-Containing Moieties : Thiadiazole and oxadiazole groups improve antibacterial activity but may increase cytotoxicity. For example, hemolytic activity for oxadiazole derivatives remains low (<10%), whereas thiazolo-triazole derivatives lack cytotoxicity data .
  • Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring of oxadiazole derivatives enhance antibacterial potency, while bulky substituents (e.g., 3,4-dimethylphenyl in 9) may hinder target binding .

Biological Activity

The compound 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a derivative of thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H18N6O2S2\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}_{2}\text{S}_{2}

This structure features a thiadiazole ring which is crucial for its biological activity. The presence of the benzodioxin moiety also contributes to its potential pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones. In particular, studies have indicated that modifications at the amino group can enhance antibacterial efficacy, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 62.5 μg/mL against S. aureus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For example, in vitro assays using glioblastoma cell lines have shown that certain derivatives can induce apoptosis and inhibit cell proliferation effectively . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Anti-inflammatory Effects

Thiadiazole derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to 2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone have shown effectiveness in reducing inflammation markers in various models .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study conducted by Upadhyay and Mishra (2018), several 5-substituted phenyl thiadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain modifications significantly increased the compounds' effectiveness against E. coli and Salmonella typhi, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Case Study 2: Anticancer Activity
Another study focused on a series of thiadiazole derivatives demonstrated potent anticancer activity against glioblastoma cells using MTT assays. The most effective compounds induced significant cytotoxic effects and apoptosis in cancer cells .

The biological activities of thiadiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiadiazoles act as enzyme inhibitors, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
  • Receptor Modulation : Some compounds may modulate receptor activities involved in inflammation or cellular signaling pathways.

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against S. aureus and E. coli with MIC values < 62.5 μg/mL
AnticancerInduces apoptosis in glioblastoma cells; significant cytotoxicity observed
Anti-inflammatoryReduces inflammation markers in animal models

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